molecular formula C6H14N4O3 B605431 Aminooxy-PEG2-azide CAS No. 1043426-13-6

Aminooxy-PEG2-azide

Cat. No.: B605431
CAS No.: 1043426-13-6
M. Wt: 190.2
InChI Key: GCURLNTZWQFVMK-UHFFFAOYSA-N
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Description

Aminooxy-PEG2-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an aminooxy group and an azide group. This compound is widely used in the field of click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. It serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) due to its ability to form stable oxime linkages with aldehyde or ketone groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aminooxy-PEG2-azide typically involves the reaction of a PEG derivative with an aminooxy group and an azide group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper sulfate for the azide-alkyne cycloaddition reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as column chromatography and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Aminooxy-PEG2-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

O-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O3/c7-10-9-1-2-11-3-4-12-5-6-13-8/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCURLNTZWQFVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG2-azide
Reactant of Route 2
Aminooxy-PEG2-azide
Reactant of Route 3
Aminooxy-PEG2-azide
Reactant of Route 4
Aminooxy-PEG2-azide
Reactant of Route 5
Aminooxy-PEG2-azide
Reactant of Route 6
Aminooxy-PEG2-azide

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